molecular formula C11H9FN2O3 B2388044 1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 1273860-31-3

1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2388044
CAS No.: 1273860-31-3
M. Wt: 236.202
InChI Key: FPNHUQVCYMUWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that features a fluorophenyl group attached to a tetrahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydropyridazine ring to more oxidized forms.

    Reduction: Reduction of the keto group to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nucleophiles, and bases under appropriate conditions.

Major Products:

    Oxidation Products: More oxidized derivatives of the tetrahydropyridazine ring.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the tetrahydropyridazine ring can interact with active sites or binding pockets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Comparison: 1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-7-2-1-3-8(6-7)14-10(15)5-4-9(13-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNHUQVCYMUWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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